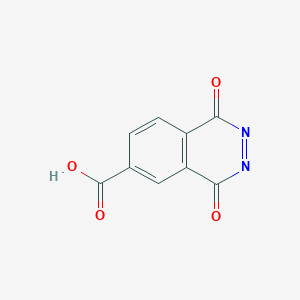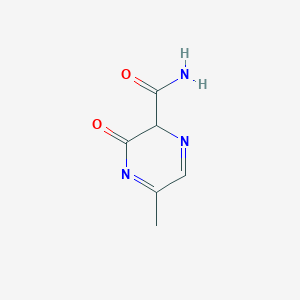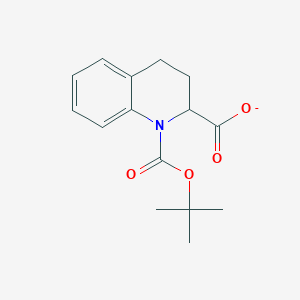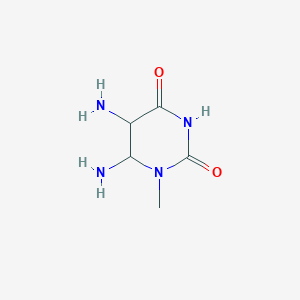
1,4-Dioxophthalazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system with two keto groups and a carboxylic acid functional group. It is also referred to by its IUPAC name, 1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxylic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine derivatives. The reaction typically occurs under acidic conditions, often using p-toluenesulfonic acid (PTSA) as a catalyst . Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediate compounds, which are then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring system .
Aplicaciones Científicas De Investigación
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid include:
Phthalhydrazide: A related compound with a similar phthalazine ring system but without the carboxylic acid group.
1,4-Phthalazinedione: Another similar compound with two keto groups but lacking the carboxylic acid functionality.
Uniqueness
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C9H4N2O4 |
|---|---|
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
1,4-dioxophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,14,15) |
Clave InChI |
KRRMHMIHCRODPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=O)N=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)


![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)

![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)

![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
